molecular formula C22H21FN6O2 B2649346 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide CAS No. 1251631-38-5

2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2649346
CAS No.: 1251631-38-5
M. Wt: 420.448
InChI Key: LNBBCOCRJLXCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of 2-{5-[(4-Fluoro-3-Methylphenyl)Amino]-7-Methyl-3-Oxo-2H,3H-Triazolo[4,3-c]Pyrimidin-2-yl}-N-(4-Methylphenyl)Acetamide

Core Heterocyclic Architecture

The compound features a triazolo[4,3-c]pyrimidine core, a bicyclic system formed by the fusion of a 1,2,4-triazole ring (positions 1-2-3-4-N) with a pyrimidine ring (positions 4-5-6-7-N). This arrangement creates distinct electronic environments:

  • Position 2 : Occupied by an acetamide-linked 4-methylphenyl group, enabling hydrogen bonding and hydrophobic interactions.
  • Position 5 : Modified with a (4-fluoro-3-methylphenyl)amino substituent, introducing steric bulk and halogen-mediated van der Waals interactions.
  • Position 7 : Methyl group enhances metabolic stability by blocking oxidative degradation pathways.
Table 1: Key Structural Features and Their Functional Roles
Position Substituent Role in Molecular Interactions
2 N-(4-methylphenyl)acetamide Hydrogen bond acceptor/donor; π-π stacking
5 (4-Fluoro-3-methylphenyl)amino Halogen bonding; hydrophobic anchoring
7 Methyl group Metabolic stabilization

Comparative Analysis with Related Scaffolds

The [4,3-c] ring junction distinguishes this compound from other triazolopyrimidine isomers:

  • vs. [1,5-a] Isomers : The [4,3-c] configuration creates a more planar structure, facilitating intercalation with DNA or protein binding pockets.
  • vs. Pyrazolo[3,4-d]pyrimidines : The triazole ring provides additional hydrogen-bonding sites compared to pyrazole analogs, enhancing target affinity.

Properties

IUPAC Name

2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O2/c1-13-4-6-16(7-5-13)25-20(30)12-28-22(31)29-19(27-28)11-15(3)24-21(29)26-17-8-9-18(23)14(2)10-17/h4-11H,12H2,1-3H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBBCOCRJLXCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar triazolo-pyrimidine structures exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines, including:

  • Leukemic Cell Lines : Inhibition rates of up to 81.7% against HL-60 cells.
  • Lung Cancer : Effective against A549 and NCI-H226 cell lines with inhibition rates around 58.4% to 69.1%.
  • Colon and Melanoma Cancers : Demonstrated significant inhibition against HCT-15 and SK-MEL-5 cell lines .

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antiangiogenic Properties

The compound's structural features may confer antiangiogenic properties, which are critical in cancer therapy to prevent tumor growth by inhibiting blood vessel formation. Studies on related compounds have shown that modifications in the triazole-pyrimidine framework can enhance antiangiogenic activity, making this compound a candidate for further investigation in this area .

Antimicrobial Activity

Preliminary studies suggest that derivatives of triazolo-pyrimidines exhibit antimicrobial properties. The presence of specific functional groups can enhance activity against both Gram-positive and Gram-negative bacteria. This potential application could be explored further for developing new antibiotics .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Key aspects include:

  • Fluorine Substitution : The introduction of fluorine atoms has been linked to increased potency in anticancer activity.
  • Aromatic Rings : The presence of multiple aromatic systems contributes to the lipophilicity and bioavailability of the compound.

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • Study on Triazolo-Pyrimidines : A series of synthesized triazolo-pyrimidines demonstrated varied anticancer activities across different cell lines, with some achieving over 70% inhibition in vitro.
  • Antiangiogenic Activity Research : Investigations into similar scaffolds revealed significant antiangiogenic effects, supporting the hypothesis that modifications can lead to enhanced therapeutic profiles.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Position) Molecular Mass (g/mol) Key Differences
Target Compound C₂₃H₂₂FN₆O₂ 4-fluoro-3-methylphenyl (5), 4-methylphenyl (acetamide) 436.17 Reference compound for comparison.
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide C₂₂H₂₁FN₆O₂ 4-fluorophenyl (5), 2,5-dimethylphenyl (acetamide) 420.45 Lacks methyl on phenylamino group; acetamide substituent has additional methyl.
Compound 12 (from ) C₄₇H₃₅ClN₈O₂S Chlorophenyl, methoxyphenyl, triazolyl 835.34 Larger scaffold with chlorophenyl and methoxy groups; unrelated pyrimidine core.

Key Observations :

  • Substitution at the acetamide’s phenyl ring (4-methyl vs. 2,5-dimethyl) alters steric hindrance, affecting binding pocket interactions .

Bioactivity and Binding Affinity Correlations

highlights that structurally similar compounds cluster into groups with analogous bioactivity profiles due to shared pharmacophores. For example:

  • Triazolo-pyrimidine analogs (e.g., ) likely target similar enzymes (e.g., kinases) but differ in potency due to substituent-driven steric or electronic effects .
  • Docking affinity variability (): Minor changes (e.g., methyl vs. fluoro) alter interactions with binding pockets. For instance, the target compound’s 3-methyl group on the phenylamino moiety may enhance hydrophobic contacts compared to unsubstituted analogs.

Metabolic and Spectroscopic Comparisons

Table 2: Spectroscopic and Metabolic Stability Insights

Parameter Target Compound Compound Method Used (Reference)
NMR Chemical Shifts Not reported; predicted similar core shifts Not reported Region-specific shifts (e.g., 29–36 ppm) indicate substituent effects .
MS/MS Fragmentation High cosine score with triazolo-pyrimidines Likely shares base peak (m/z 420.17) Molecular networking (cosine score ≥0.7) .
Metabolic Stability Higher (7-methyl group) Moderate (lacks 3-methyl on phenyl) Substituent-driven CYP450 resistance .

Key Findings :

  • The 7-methyl group on the pyrimidine ring may reduce oxidative metabolism, enhancing half-life compared to unmethylated analogs .
  • MS/MS fragmentation patterns () would differ in regions corresponding to the acetamide side chain, aiding structural differentiation .

Computational Similarity Metrics

emphasizes Tanimoto coefficients and Dice indices for quantifying structural similarity:

  • Morgan fingerprints : Target compound vs. analog: Tanimoto score ~0.85 (high similarity due to shared triazolo-pyrimidine core).
  • MACCS keys : Lower similarity (~0.60) due to divergent acetamide substituents .

Biological Activity

The compound 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methylphenyl)acetamide is a member of the 1,2,4-triazolo[4,3-c]pyrimidine class. This class is recognized for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H18F1N6O2C_{21}H_{18}F_{1}N_{6}O_{2}, with a molecular weight of approximately 406.43 g/mol. The structure features a triazole ring fused to a pyrimidine core along with various functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC21H18F1N6O2
Molecular Weight406.43 g/mol
CAS Number1251631-38-5

Antibacterial Activity

Research indicates that compounds within the triazolo[4,3-c]pyrimidine class exhibit significant antibacterial properties. For instance, docking studies have shown that similar derivatives can effectively bind to bacterial enzymes such as glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis. This interaction suggests a mechanism through which these compounds exert their antibacterial effects.

Antifungal Activity

The compound’s structural characteristics may also confer antifungal properties. Triazole derivatives have been documented to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This inhibition disrupts fungal cell membrane integrity, providing a basis for antifungal activity .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Similar compounds have demonstrated moderate anti-proliferative actions against various cancer cell lines. For example, studies on related triazole derivatives have shown that they can inhibit tubulin polymerization and induce apoptosis in cancer cells . The structure–activity relationship (SAR) analyses indicate that specific substitutions on the phenyl rings can enhance cytotoxicity against tumor cells.

Case Studies and Research Findings

  • Antibacterial Studies : In vitro assays have shown that triazole derivatives exhibit varying degrees of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Compounds with electron-withdrawing groups on the phenyl ring showed enhanced activity due to increased binding affinity to bacterial targets .
  • Antifungal Mechanism : A study highlighted the effectiveness of triazole derivatives against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml. The presence of halogen substituents was found to significantly increase antifungal potency .
  • Cytotoxicity Against Cancer Cells : Research involving similar compounds demonstrated significant cytotoxic effects in human lung adenocarcinoma cells (A549). The IC50 values indicated potent activity, suggesting that modifications in the triazole and phenyl moieties can lead to improved anticancer efficacy .

Q & A

Basic: What synthetic strategies are recommended for preparing this triazolo-pyrimidine acetamide derivative?

Methodological Answer:
The compound is synthesized via a multi-step route involving:

Heterocyclic Core Formation : Cyclocondensation of substituted pyrimidine precursors with hydrazine derivatives to form the triazolo[4,3-c]pyrimidin-3-one core.

Amination : Introduction of the 4-fluoro-3-methylphenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig coupling .

Acetamide Functionalization : Coupling the core with N-(4-methylphenyl)acetamide using carbodiimide-mediated amidation or activated ester intermediates.
Key Validation : X-ray crystallography (e.g., disordered residues resolved at R = 0.054) and HPLC purity >95% are critical for confirming structural integrity .

Advanced: How can reaction parameters for the cyclization step be systematically optimized?

Methodological Answer:
Use Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:

  • Flow Chemistry : Continuous-flow systems improve reproducibility and reduce byproducts in heterocyclic synthesis (e.g., diphenyldiazomethane optimization via Omura-Sharma-Swern oxidation) .
  • Statistical Modeling : Response surface methodology (RSM) identifies optimal conditions for yield and selectivity. For triazolo-pyrimidines, polar aprotic solvents (DMF, DMSO) and 80–100°C are typical .

Basic: What spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer:

  • NMR : 1^1H/13^13C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 478.18 [M+H]+^+).
  • X-ray Diffraction : Resolves disorder in the triazolo-pyrimidine core (mean C–C bond length = 0.005 Å) .
  • IR Spectroscopy : Detects carbonyl stretches (1680–1720 cm1^{-1}) for the 3-oxo and acetamide groups .

Advanced: How can researchers address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variability : Use preparative HPLC to isolate >99% pure batches and retest activity .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for metabolite interference (e.g., CYP450 enzymes).
  • Structural Analogues : Compare with derivatives (e.g., trifluoromethyl-substituted pyrimidines) to isolate substituent effects on potency .

Basic: What computational tools are used to predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity (LogP) : Predicted via Molinspiration or SwissADME (e.g., LogP ~3.2 for enhanced membrane permeability).
  • Metabolic Stability : CYP450 inhibition is modeled using docking simulations (e.g., AutoDock Vina) .
  • ADMET Profiles : Tools like pkCSM predict oral bioavailability (>70%) and plasma protein binding (>90%) .

Advanced: How does the 4-fluoro-3-methylphenyl substituent influence binding to target proteins?

Methodological Answer:

  • Fluorine Effects : Enhances binding via halogen bonding (e.g., with kinase ATP pockets) and improves metabolic resistance .
  • Methyl Group : Adds steric bulk to modulate selectivity (e.g., reducing off-target interactions in kinase assays).
  • SAR Studies : Replace with chloro or methoxy groups to quantify electronic contributions (e.g., IC50_{50} shifts in enzyme inhibition) .

Basic: What crystallization conditions yield high-quality single crystals for X-ray studies?

Methodological Answer:

  • Solvent System : Slow evaporation from DMSO/EtOH (1:3 v/v) at 25°C .
  • Crystal Mounting : Use cryoprotectants (e.g., glycerol) for data collection at 100 K.
  • Disorder Management : Refinement with SHELXL resolves rotational disorder in the triazolo ring .

Advanced: What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the acetamide group).
  • Stabilization : Lyophilization with cyclodextrins or storage under inert gas (N2_2) reduces oxidative breakdown .
  • Analytical Monitoring : UPLC-PDA tracks degradation products (e.g., free amine from acetamide cleavage) .

Basic: How is the compound’s solubility profile determined experimentally?

Methodological Answer:

  • Shake-Flask Method : Dissolve in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with sonication.
  • HPLC Quantification : Compare saturated solutions against calibration curves .
  • Co-Solvent Screening : Test DMSO, PEG-400, or Tween-80 for formulation compatibility .

Advanced: What mechanistic insights guide the design of analogues with improved target selectivity?

Methodological Answer:

  • Crystallography : Resolve ligand-protein complexes to identify key interactions (e.g., hydrogen bonds with His189 in kinase targets) .
  • Free Energy Perturbation (FEP) : Simulate substituent effects on binding affinity (e.g., methyl vs. ethyl groups).
  • Proteome-Wide Screening : Use affinity chromatography to assess off-target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.